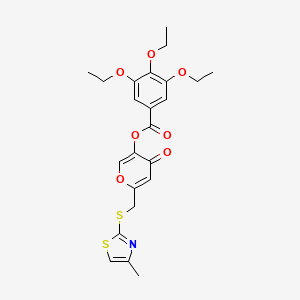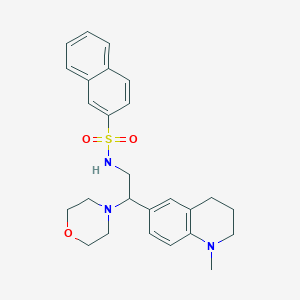
(5-Bromopyridin-3-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromopyridin-3-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that combines multiple functional groups, including a bromopyridine, a furan, a thiadiazole, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Thiadiazole Ring: This can be achieved by reacting a furan-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring.
Bromination of Pyridine: The bromination of pyridine can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reactions: The bromopyridine and thiadiazole intermediates can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various furan derivatives.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amino-thiadiazole derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. The presence of the thiadiazole ring, in particular, is known for its biological activity, including antimicrobial and anticancer properties.
Medicine
Medicinally, (5-Bromopyridin-3-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone could be investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (5-Bromopyridin-3-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiadiazole ring could inhibit certain enzymes, while the bromopyridine moiety might bind to DNA or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
(5-Bromopyridin-3-yl)(4-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone: Similar structure but with a phenyl group instead of a furan.
(5-Chloropyridin-3-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The uniqueness of (5-Bromopyridin-3-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. The presence of both a furan and a thiadiazole ring in the same molecule is relatively rare and can lead to unique interactions in both chemical reactions and biological systems.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O2S/c18-13-8-12(9-19-10-13)17(23)22-5-3-11(4-6-22)15-20-21-16(25-15)14-2-1-7-24-14/h1-2,7-11H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWAZLFWAIPRMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC(=CN=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 5,5,7,7-tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2880006.png)
![3-butyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2880008.png)
![1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenylbutan-1-one](/img/structure/B2880009.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2880010.png)

![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2880012.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(pyridin-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2880013.png)
![Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2880014.png)
![2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2880015.png)
![3-[(4-fluorophenyl)methyl]-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2880016.png)
![2-(4-chlorophenyl)-3-(furan-2-yl)-5-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2880019.png)



